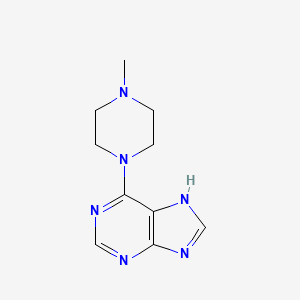

6-(4-methylpiperazin-1-yl)-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPCNBLIEMWMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325140 | |

| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99172-01-7 | |

| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 6 4 Methylpiperazin 1 Yl 7h Purine and Its Analogues

Established and Novel Approaches for Purine (B94841) Core Construction

The synthesis of the purine core is the foundational step in accessing 6-(4-methylpiperazin-1-yl)-7H-purine and its derivatives. Historically, the Traube purine synthesis has been a cornerstone, typically involving the condensation of a substituted pyrimidine (B1678525) with a source of the C-8 carbon. A common route starts with the cyclization of a 4,5-diaminopyrimidine with reagents like formic acid or triethyl orthoformate to construct the imidazole (B134444) portion of the purine ring.

Modern synthetic chemistry has expanded the repertoire of methods for purine core construction. These include reconstructive methodologies and direct C-H functionalization approaches. For instance, one method involves the hydrogenation of 6-chloraminopurine or the deamination of 4,9-dihydro-purine-1,2-diamine to yield 2-aminopurine, which can then be further modified mdpi.com. Another approach involves the synthesis of pyrimidine-2,4,5-triamine, a key building block, which can be cyclized to form the purine skeleton mdpi.com.

More recently, novel strategies have emerged that bypass the traditional multi-step sequences. Direct C-H functionalization reactions, for example, offer a more atom-economical route. While challenging due to the presence of multiple C-H bonds and nitrogen atoms within the purine ring, methods for regioselective C6–H hydroxyalkylation have been developed nih.govresearchgate.netacs.org. These reactions can proceed without the need for metal catalysts, light, or protecting groups, providing a direct pathway to 6-substituted purines nih.govresearchgate.netacs.org.

| Method | Precursors | Key Reagents/Conditions | Description |

| Traube Synthesis | 4,5-Diaminopyrimidines | Formic acid, Triethyl orthoformate | A classical method involving the condensation and cyclization of a diamino-pyrimidine to form the fused imidazole ring. |

| Reconstructive Methods | 6-Chloraminopurine, 4,9-Dihydro-purine-1,2-diamine | Hydrogenation, Deamination | Modification of existing purine-like structures to construct the desired purine core mdpi.com. |

| Direct C-H Functionalization | Purine | Alcohols, PhI(OAc)2-TMSN3 | A modern, metal-free approach for direct, regioselective introduction of functional groups at the C-6 position acs.org. |

Regioselective Functionalization at the C-6 Position: Introduction of the Methylpiperazine Moiety

The introduction of the 4-methylpiperazine group at the C-6 position of the purine ring is a critical step in the synthesis of the title compound. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material for this transformation is a 6-halopurine, with 6-chloropurine being the most widely used precursor due to its commercial availability and reactivity.

The reaction involves the displacement of the chlorine atom at the C-6 position by the secondary amine of 1-methylpiperazine. This transformation is generally carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and often in the presence of a base like triethylamine (Et3N) or potassium carbonate (K2CO3) to neutralize the hydrogen chloride generated during the reaction nih.gov. The reaction conditions can be optimized to achieve high yields of the desired this compound.

This versatile reaction is not limited to 1-methylpiperazine; a wide array of substituted piperazines can be employed to generate a library of C-6 functionalized purine analogues for structure-activity relationship (SAR) studies nih.govnih.gov. For example, various 4-substituted phenyl piperazines have been successfully coupled to the C-6 position of a 9-cyclopentyl-6-chloropurine intermediate nih.gov.

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 6-Chloropurine | 1-Methylpiperazine | Triethylamine | Ethanol | This compound | nih.gov |

| 9-Cyclopentyl-6-chloropurine | 4-Substituted phenyl piperazines | Triethylamine | Ethanol | 9-Cyclopentyl-6-(4-substituted piperazin-1-yl)purines | nih.gov |

| 6-Chloro-9-(β-D-ribofuranosyl)purine | 4-Substituted piperazines | N/A | N/A | 6-(4-Substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purines | nih.gov |

| Steroid-nucleoside precursor (with 6-chloropurine) | Versatile piperazines | N/A | N/A | C6-piperazine substituted purine steroid-nucleosides | nih.gov |

Diversification of the Purine Nucleus via Chemical Transformations

Once the this compound core is synthesized, further diversification can be achieved through various chemical transformations on the purine nucleus. These modifications are crucial for fine-tuning the compound's biological activity and physicochemical properties.

Alkylation of the purine ring typically occurs at the N-7 and N-9 positions of the imidazole ring, often resulting in a mixture of regioisomers. The development of regioselective alkylation methods is therefore a significant area of research. The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the N-9/N-7 ratio. For instance, treating 6-chloropurine with methyl iodide using DBU as a base in acetonitrile yields a mixture of N-7 and N-9 methylated products ub.edu. However, using tetrabutylammonium hydroxide under microwave irradiation can significantly improve yields and regioselectivity towards the N-9 isomer ub.edu.

A direct regioselective method for introducing tert-alkyl groups at the N-7 position has also been developed, utilizing N-trimethylsilylated purines and a SnCl4 catalyst nih.govacs.org. This method is highly regioselective for certain C-6 substituted purines, such as 6-methoxy and 6-methylthiopurine, allowing for the synthesis of N-7 isomers that are otherwise difficult to obtain nih.govacs.org. The stability of the N-7 substituent is then tested through subsequent model reactions to prepare new 6,7-disubstituted purine derivatives nih.gov.

| Purine Substrate | Alkylating Agent | Conditions | Major Product | Reference |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH, Acetonitrile, Microwave | N9-methyl-6-chloropurine | ub.edu |

| 2,6-Dichloropurine | Methyl iodide | (Bu)4NOH, Acetonitrile, Microwave | N9-methyl-2,6-dichloropurine | ub.edu |

| 6-Chloropurine | Cyclopentyl bromide | K2CO3, DMSO | N9-cyclopentyl-6-chloropurine | nih.gov |

| 6-Chloropurine (silylated) | tert-Butyl bromide | SnCl4 | N7-(tert-butyl)-6-chloropurine | nih.govacs.org |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the purine scaffold. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are widely employed to introduce aryl, heteroaryl, and alkenyl groups at various positions of the purine ring, typically starting from a halogenated purine precursor researchgate.netresearchgate.net.

For example, the Suzuki-Miyaura coupling of 6-chloropurine derivatives with various boronic acids, catalyzed by Pd(PPh3)4, has been used to synthesize a range of 6-arylpurines nih.gov. These reactions provide a robust platform for creating diverse libraries of purine-based compounds crossref.org. More advanced techniques, such as late-stage photoredox/nickel dual catalysis, allow for the sp2–sp3 cross-coupling of unprotected purine nucleosides with alkyl bromides, further expanding the synthetic utility acs.org. These methods are invaluable for generating analogues with modified electronic and steric properties for biological screening.

| Reaction Type | Purine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 6-Chloro-9-(THP)-purine | 4-Substituted phenyl boronic acids | Pd(PPh3)4, Toluene | 6-Arylpurines | nih.gov |

| Suzuki-Miyaura | 2-, 6-, or 8-Halopurines | Aryl/Alkenyl boronic acids | Palladium catalyst | 2-, 6-, or 8-Aryl/Alkenylpurines | researchgate.net |

| Photoredox/Nickel Dual Catalysis | 6-Chloropurine nucleoside | Alkyl bromides | Ir photocatalyst, Ni catalyst | C6-Alkylpurine nucleosides | acs.org |

| Liebeskind-Srogl | 8-Substituted 6-thiophenylpurines | Boronic acids | Palladium(II), Copper(I) | 6-Aryl/Alkenylpurines | researchgate.net |

Synthesis of Structural Analogues and Bioisosteres of this compound

The synthesis of structural analogues and bioisosteres is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this can involve modifications at several positions.

Structural Analogues: Analogues can be created by varying the substituent on the piperazine (B1678402) ring. For instance, replacing the N-methyl group with other alkyl, aryl, or functionalized groups can significantly impact biological activity nih.gov. Another approach is to replace the entire methylpiperazine moiety with other cyclic or acyclic amines. For example, a series of 6-substituted purinyl alkoxycarbonyl amino acids were synthesized to explore the impact of the C-6 substituent on immunostimulatory activity nih.gov.

Bioisosteres: Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, aiming to produce a similar biological response wikipedia.org. In the context of the purine scaffold, the core itself can be replaced with other heterocyclic systems. Common purine bioisosteres include deazapurines (e.g., pyrrolopyrimidines), pyrazolopyrimidines, and triazolopyrimidines mdpi.com. The synthesis of these scaffolds often involves building the heterocyclic core from acyclic precursors or modifying existing heterocycles. For example, pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines have been synthesized and functionalized with groups like 4-methylpiperazine to mimic the substitution pattern of the original purine series mdpi.com. These bioisosteric replacements can alter the molecule's hydrogen bonding capacity, metabolic stability, and receptor interactions mdpi.comdrughunter.com.

| Analogue/Bioisostere Type | Modification Strategy | Example Scaffold | Synthetic Approach | Reference |

| Structural Analogue | Variation of C-6 substituent | 6-(4-Arylpiperazin-1-yl)purine | SNAr of 6-chloropurine with different piperazines | nih.govnih.gov |

| Structural Analogue | Variation of N-9 substituent | 9-Cyclopentyl-6-(4-methylpiperazin-1-yl)purine | N-alkylation of the purine core | nih.gov |

| Bioisostere | Replacement of the purine core | Pyrrolo[3,2-d]pyrimidine | Construction of the fused heterocyclic ring system | mdpi.com |

| Bioisostere | Replacement of the purine core | Pyrazolo[4,3-d]pyrimidine | Construction of the fused heterocyclic ring system | mdpi.com |

| Bioisostere | Replacement of the purine core | Pyrrolo[2,3-c]pyridine | Construction of the fused heterocyclic ring system | mdpi.com |

Elucidation of Molecular Interactions and Biochemical Mechanisms of 6 4 Methylpiperazin 1 Yl 7h Purine Derivatives

Modulatory Effects on Enzymatic Systems

Derivatives of 6-(4-methylpiperazin-1-yl)-7H-purine have been investigated for their ability to interact with and modulate the activity of several key enzymes implicated in disease pathways. These interactions are primarily focused on kinase inhibition and the modulation of enzymes involved in purine (B94841) metabolism.

Kinase Inhibition Profiles and Mechanisms

The purine core of this compound serves as a versatile scaffold for the design of kinase inhibitors, which function by blocking the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Cyclin-Dependent Kinases (CDKs): The deregulation of CDK activity is closely linked to cell proliferation and cancer. nih.gov Consequently, the inhibition of CDKs is a major target for the development of new anticancer drugs. nih.gov Following the discovery of olomoucine, a wide array of trisubstituted purine derivatives have been synthesized, leading to the identification of potent CDK inhibitors. nih.gov One such derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a multikinase inhibitor with potent activity against CDK4/CYCLIN D1. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinases: EGFR is a key mediator of cell proliferation, survival, and migration, and its overactivity is implicated in various cancers. encyclopedia.pub Arylamino purine derivatives have been developed as EGFR inhibitors. bioworld.com One representative compound demonstrated potent inhibition of wild-type EGFR and its L858R and T790M/L858R mutants with IC50 values of 0.005, 0.005, and 0.046 µM, respectively. bioworld.com This indicates that purine-based scaffolds can be tailored to effectively target both wild-type and mutant forms of EGFR. bioworld.com

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), with mutations in this kinase being common. nih.gov Researchers have designed 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors. nih.gov By modifying substituents at positions 7 and 9 of the purine ring, the selectivity between CDK4 and FLT3 kinase can be modulated. nih.gov For instance, the introduction of an isopropyl group at position 7 significantly enhances selectivity towards FLT3. nih.gov One such derivative, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one, inhibits FLT3 kinase with an IC50 value between 30 and 70 nM. nih.gov

Bruton's Tyrosine Kinase (BTK): Purine derivatives have also been explored as potent and selective inhibitors of BTK, a key enzyme in B-cell signaling pathways and a target for autoimmune diseases. nih.gov Structure-activity relationship (SAR) studies of a purine series led to the discovery of a leading compound that was highly selective when screened against a panel of 400 kinases. nih.gov

Bcr-Abl: The Bcr-Abl oncoprotein, a tyrosine kinase, is central to the progression of chronic myeloid leukemia (CML). nih.gov Our research group has previously identified 2,6,9-trisubstituted purine derivatives as promising Bcr-Abl inhibitors, with IC50 values ranging from 0.040 to 0.090 μM. nih.gov Further design and synthesis of new derivatives have yielded compounds with even greater potency. For example, two recently synthesized purine derivatives, 7a and 7c , demonstrated high inhibitory activity against Bcr-Abl with IC50 values of 0.13 and 0.19 μM, respectively, surpassing the potency of the established drug imatinib (B729) (IC50 = 0.33 μM). researchgate.net

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in stabilizing oncoproteins in cancer cells. nih.gov The first synthetic Hsp90 inhibitors were based on a purine scaffold. nih.gov These inhibitors were rationally designed to fit into the N-terminal nucleotide-binding pocket of Hsp90. nih.gov An initial lead molecule, PU3, bound to purified Hsp90 with an EC50 of 15-20 μM and induced the degradation of oncoproteins like HER2 and Raf-1 in breast cancer cells at concentrations between 10 μM and 50 μM. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

| Kinase Target | Derivative Compound | IC50/EC50 |

|---|---|---|

| Bcr-Abl | Derivative 7a | 0.13 µM |

| Bcr-Abl | Derivative 7c | 0.19 µM |

| EGFR (wild-type) | Arylamino purine derivative | 0.005 µM |

| EGFR (L858R mutant) | Arylamino purine derivative | 0.005 µM |

| EGFR (T790M/L858R mutant) | Arylamino purine derivative | 0.046 µM |

| FLT3 | 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one | 30-70 nM |

| Hsp90 | PU3 | 15-20 µM |

Interactions with Enzymes of Purine Metabolism

The structural similarity of this compound to endogenous purines suggests potential interactions with enzymes involved in purine metabolism.

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov While numerous natural and synthetic molecules are being investigated as XO inhibitors to manage hyperuricemia and gout, no specific inhibitory data for this compound or its direct derivatives on xanthine oxidase were identified in the reviewed literature. nih.govmdpi.com

Purine Nucleoside Phosphorylase (PNP): PNP is another important enzyme in the purine salvage pathway. nih.gov While the inhibition of PNP is a therapeutic strategy for certain inflammatory conditions, specific studies detailing the interaction of this compound derivatives with PNP are not available in the current literature. nih.gov

Engagement with Other Biologically Relevant Enzymes

The therapeutic potential of purine derivatives extends to enzymes beyond kinases and those of purine metabolism.

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): DprE1 is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. researchgate.netnih.gov Research has identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent antimycobacterial agents that act via the inhibition of DprE1. researchgate.net Optimized analogs within this series have demonstrated strong in vitro activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 1 μM. researchgate.net A recent study identified (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide) as a potential lead for a novel DprE1 inhibiting anti-TB drug. nih.gov

Topoisomerase IIα and Sphingosine Kinase: No specific data on the inhibitory activity of this compound or its derivatives against Topoisomerase IIα or Sphingosine Kinase were found in the reviewed scientific literature.

Receptor Binding Profiles and Ligand-Receptor Complex Formation

In addition to enzymatic inhibition, purine derivatives can act as ligands for various cell surface receptors, thereby modulating their activity.

Affinity and Selectivity towards Adenosine (B11128) Receptors (A1, A2A, A2B, A3)

Adenosine receptors are a class of G protein-coupled receptors that are widely distributed throughout the body and are involved in numerous physiological processes. Given the structural analogy of the purine core to adenosine, it is plausible that derivatives of this compound could interact with these receptors. However, a review of the current scientific literature did not yield specific binding affinity or selectivity data for this compound or its close derivatives towards the A1, A2A, A2B, or A3 adenosine receptor subtypes.

Histamine (B1213489) Receptor (H3R) Ligand Interactions

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily found in the central nervous system, where it acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.gov A series of novel purine derivatives were synthesized and evaluated for their affinity to the human H3R. nih.gov Two of these derivatives, 3d and 3h , demonstrated high affinity with Ki values of 2.91 nM and 5.51 nM, respectively, which is more potent than the reference drug pitolisant (B1243001) (Ki = 6.09 nM). nih.govresearchgate.net Molecular modeling studies suggest that the purine ring enhances affinity through a hydrogen bond between the N-7 of the purine and the Tyr374 residue of the H3R. nih.gov

Table 2: Histamine H3 Receptor Binding Affinity of Purine Derivatives

| Compound | Ki (nM) |

|---|---|

| Derivative 3d | 2.91 |

| Derivative 3h | 5.51 |

| Pitolisant (Reference) | 6.09 |

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT7) Modulation

Derivatives of the purine scaffold, particularly those functionalized with an arylpiperazinylalkyl moiety, have been identified as potent ligands for multiple serotonin (5-HT) receptor subtypes. The intrinsic structural features of these compounds, combining a purine core with the well-established pharmacophore of arylpiperazine, allow for significant interaction with 5-HT1A, 5-HT2A, and 5-HT7 receptors.

Research into a series of 7-arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione has provided specific insights into these interactions. Certain compounds within this class demonstrate high affinity for the 5-HT1A receptor, with binding affinities (Ki) in the low nanomolar range. For instance, compounds featuring a methoxyphenyl group on the piperazine (B1678402) ring linked by a butyl chain to the purine structure have shown Ki values between 11-19 nM for the 5-HT1A receptor. The same series of molecules also exhibits varied affinities for 5-HT2A and 5-HT7 receptors. Specific derivatives have been identified as moderately potent 5-HT2A ligands (Ki = 23-57 nM), while others show distinct affinity for the 5-HT7 receptor (Ki = 51-83 nM).

Molecular docking studies rationalize these affinities by identifying key interaction points. A crucial interaction for many arylpiperazine ligands is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and the highly conserved Aspartic acid residue (Asp 116) in the third transmembrane domain of the 5-HT1A receptor. This primary electrostatic interaction anchors the ligand in the binding pocket, allowing the rest of the molecule to engage in further stabilizing interactions.

| Compound Class | Target Receptor | Binding Affinity (Ki) Range |

|---|---|---|

| 7-Arylpiperazinylalkyl-8-alkoxy-purine-2,6-dione Derivatives | 5-HT1A | 11 - 19 nM |

| 5-HT2A | 15 - 253 nM | |

| 5-HT7 | 51 - 83 nM |

Regulation of Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels essential for signal transduction in physiological processes such as vision and olfaction. These channels are directly activated by the binding of cyclic nucleotides, namely cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). The activation mechanism involves the binding of these purine-containing molecules to a specific cyclic nucleotide-binding domain (CNBD) on the C-terminus of the channel's protein subunits.

While direct experimental evidence for the modulation of CNG channels by this compound is not extensively documented, its structural similarity to the purine core of endogenous ligands suggests a potential for interaction. The binding of the native agonist cGMP involves an electrostatic interaction with the cyclic phosphate (B84403) group and a conserved arginine residue, along with hydrogen bonding with the ribose moiety. Crucially, the purine ring itself engages in largely hydrophobic contacts within a binding cleft of the CNBD.

Given this mechanism, a molecule like this compound could theoretically act as a competitive antagonist. By occupying the purine-binding pocket within the CNBD, it could prevent the binding of cGMP or cAMP, thereby inhibiting channel activation. The affinity of such an interaction would depend on how well the 6-(4-methylpiperazin-1-yl) substituent is accommodated within the binding site, which typically engages the ribose and phosphate groups of the natural ligands.

Detailed Analysis of Molecular Recognition at Target Binding Sites

The affinity and selectivity of this compound derivatives for their biological targets are governed by a combination of non-covalent interactions. The precise geometry and nature of the binding pocket dictate the relative importance of each interaction type.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are critical for the molecular recognition of purine derivatives. The this compound scaffold possesses multiple sites capable of participating in hydrogen bonds.

Purine Core: The purine ring system contains several hydrogen bond donors (the N-H group of the imidazole (B134444) ring) and acceptors (the nitrogen atoms at positions 1, 3, and 9). These sites can form specific and directional interactions with amino acid residues such as asparagine, glutamine, serine, and threonine in a protein's binding site.

Piperazine Moiety: The nitrogen atoms within the piperazine ring can also act as hydrogen bond acceptors. Crystallographic studies of related piperazine-containing heterocycles confirm their role in forming extensive hydrogen-bonded networks, often creating supramolecular chains or sheets within a crystal lattice. nih.gov For example, in hydrated crystal structures, the piperazine nitrogens can form hydrogen bonds with water molecules, which in turn bridge interactions with other parts of the molecule or adjacent molecules. unimi.it

Assessment of Hydrophobic and Van der Waals Interactions

Hydrophobic and van der Waals interactions are fundamental to the binding of ligands within the often nonpolar pockets of receptors. For this compound derivatives, these forces play a defining role in affinity and selectivity.

Piperazine and Substituents: The piperazine ring and its N-methyl group provide lipophilic character. In derivatives where an aryl group is attached to the piperazine, this aryl moiety is known to interact with a hydrophobic pocket within the receptor binding site. nih.govnih.gov Structure-activity relationship studies have shown that the nature and substitution pattern of this aryl group can significantly modulate binding affinity by optimizing van der Waals contacts with hydrophobic amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.gov

Purine Ring: The planar surface of the purine ring itself can also engage in van der Waals interactions with flat hydrophobic surfaces within the binding site.

These non-directional forces are collectively powerful and are a primary driver for the initial association of the ligand with the receptor, stabilizing the bound conformation.

Exploration of Pi-Stacking and Aromatic Interactions

The aromatic nature of the purine ring system makes it highly susceptible to pi-stacking and other aromatic interactions, which are key components of molecular recognition, particularly in protein-nucleobase interactions. nih.gov

Pi-Pi Stacking: The electron-rich pi system of the purine ring can stack against the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions can occur in several geometries, including parallel-displaced (offset face-to-face) or T-shaped (edge-to-face), and are critical for the stability of protein-ligand complexes. nih.gov The action of many drugs that target receptors or enzymes relies on such stacking to anchor the heterocyclic part of the molecule. rsc.org

Cation-Pi Interactions: If the binding pocket contains a positively charged amino acid like lysine (B10760008) or arginine, a cation-pi interaction can occur between the charged residue and the face of the purine ring.

CH-Pi Interactions: The C-H bonds of the piperazine ring's methylene (B1212753) groups or the N-methyl group can interact with the pi-face of an aromatic residue in the binding pocket. These interactions, while individually weak, can collectively contribute to binding affinity. rsc.org

The presence and geometry of these aromatic interactions are often what confer high affinity and selectivity for a specific biological target over others.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Investigations for 6 4 Methylpiperazin 1 Yl 7h Purine Derivatives

Conformational and Substituent Effects of the 4-Methylpiperazin-1-yl Group at C-6

The piperazine (B1678402) ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the methyl group on the piperazine nitrogen can also impact the molecule's interaction with its biological target. This conformational adaptability allows the moiety to fit into diverse binding pockets.

Substituents on the 4-position of the piperazine ring have a profound effect on the biological activity. For instance, in a series of 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, the nature of the substituent on the piperazine ring was found to be a key determinant of their cytotoxic effects. nih.gov One of the most active compounds in this series was the N-(4-Trifluoromethylphenyl)piperazine analog, which displayed potent antitumor activity with IC50 values ranging from 5.2 to 9.2 μM against various cancer cell lines. nih.gov This suggests that bulky and electron-withdrawing groups can enhance the cytotoxic potential of these purine (B94841) derivatives. The introduction of a piperazine moiety itself can significantly improve the antiproliferative activity of parent compounds. nih.gov

In another study on C6-piperazine substituted purine steroid-nucleoside analogs, the substituents at the N4-position of the piperazine moiety were found to have a significant influence on cytotoxicity. nih.gov

| Compound ID | 4-Piperazinyl Substituent | Cell Line | IC50 (µM) |

| Analog 11 | 4-Trifluoromethylphenyl | Various | 5.2 - 9.2 |

| Steroid-Nucleoside Analog 8b | Varied Piperazines | PC-3 | Significant Cytotoxicity |

| Steroid-Nucleoside Analog 9b | Varied Piperazines | PC-3 | Significant Cytotoxicity |

Positional and Electronic Influence of Additional Substituents on the Purine Scaffold (e.g., at N-7, N-9, C-2, C-8)

Modifications at various positions on the purine scaffold, including N-7, N-9, C-2, and C-8, have been extensively explored to understand their impact on the biological activity of 6-(4-methylpiperazin-1-yl)-7H-purine derivatives.

N-9 Substitution: The N-9 position of the purine ring is a common site for modification. In a series of 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, the presence of the ribofuranosyl group at the N-9 position was crucial for their cytotoxic activity. nih.gov This highlights the importance of this position for anchoring the molecule within the target's binding site.

N-7 Substitution: While less common than N-9 substitution, modifications at the N-7 position can also modulate biological activity. The synthesis of N-7-substituted purines from imidazole (B134444) precursors has been reported, providing a synthetic route to explore the SAR at this position. mdpi.com The differential substitution at N-7 versus N-9 can lead to regioisomers with distinct biological profiles.

C-2 and C-8 Substitution: Substitutions at the C-2 and C-8 positions of the purine ring have been shown to significantly influence the cytotoxic and kinase inhibitory activities of purine derivatives. In a study of C6-piperazine substituted purine steroid-nucleosides, modifications at the C-2 and C-6 positions of the purine ring had a notable impact on cytotoxicity. nih.gov For some purine analogs, the introduction of substituents at the C-2 and C-8 positions can enhance their biological effects. nih.gov

| Position of Substitution | Substituent | Effect on Biological Activity |

| N-9 | β-D-ribofuranosyl | Crucial for cytotoxicity nih.gov |

| N-7 | Alkyl/Aryl groups | Can modulate activity, synthetic routes available mdpi.com |

| C-2 | Various groups | Influences cytotoxicity nih.gov |

| C-8 | Various groups | Can enhance biological effects nih.gov |

Impact of Linker Variations and Core Modifications on Biological Activity

The concept of a "linker" in the context of this compound derivatives can refer to the piperazine ring itself, connecting the purine core to a substituent at the 4-position, or to an actual linker chain between the purine and piperazine moieties. Variations in this linker's length, composition, and rigidity can have a substantial impact on the molecule's ability to interact with its target.

In the broader context of drug design, such as with proteolysis targeting chimeras (PROTACs), the linker's length and composition are critical for inducing the formation of a productive ternary complex. nih.govsemanticscholar.orgresearchgate.netrsc.org While not directly studying this compound, these principles are applicable. Slight modifications in a piperazine-containing linker can significantly affect the molecule's protonation state and, consequently, its solubility and pharmacokinetic properties. semanticscholar.orgrsc.org The insertion of a piperazine ring into a linker can also improve rigidity. nih.govrsc.org

In a series of purine-linked piperazine derivatives designed as inhibitors of Mycobacterium tuberculosis, the nature of the linkage between the purine and piperazine moieties was a key aspect of their design. nih.gov

Core modifications, such as the replacement of the purine core with a bioisosteric scaffold like pyrrolopyrimidine, can lead to compounds with altered or improved biological activities. nih.gov In one study, such a modification, combined with variations at other positions, resulted in a deprotected analog being the most potent compound of its group. nih.gov Interestingly, in this series, the replacement of a phenylamino (B1219803) group with N-methylpiperazine led to a complete loss of activity, underscoring the specific role of the piperazine moiety in certain scaffolds. nih.gov

Derivation of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features can be derived from SAR studies.

A typical pharmacophore model for a kinase inhibitor, a common target for purine analogs, includes:

A hydrogen bond donor/acceptor site: The purine ring itself provides several nitrogen atoms that can act as hydrogen bond donors or acceptors, crucial for anchoring the molecule in the ATP-binding pocket of kinases.

An additional hydrogen bond acceptor: The nitrogen atoms of the piperazine ring can also participate in hydrogen bonding interactions.

The generation of a pharmacophore model can be achieved using computational methods based on the structures of known active compounds. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can further refine these models by correlating the 3D properties of molecules with their biological activities. nih.gov Such studies on piperazine derivatives have highlighted the importance of steric and electrostatic contributions to their activity. nih.gov

In silico studies on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have been used to explore their binding affinity with kinases, further informing the development of pharmacophore models for this class of compounds. doaj.org

Computational Methodologies and Molecular Modeling in the Study of 6 4 Methylpiperazin 1 Yl 7h Purine

Ligand-Based and Structure-Based Drug Design Approaches

The exploration of 6-(4-methylpiperazin-1-yl)-7H-purine and its analogs in drug discovery leverages both ligand-based and structure-based design strategies. These computational methods are essential for identifying and optimizing novel therapeutic agents. nih.gov

Ligand-based drug design focuses on the analysis of molecules known to interact with a target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are employed to identify the key chemical features responsible for a compound's biological activity. For purine-based compounds, this could involve analyzing a series of analogs to determine which substitutions on the purine (B94841) or piperazine (B1678402) rings lead to enhanced potency.

Structure-based drug design (SBDD) , conversely, relies on the known three-dimensional structure of the biological target, such as a protein kinase. semanticscholar.org This approach allows for the rational design of inhibitors that can fit into the target's binding site with high affinity and selectivity. For this compound, if the target kinase structure is available, SBDD can be used to design novel derivatives with improved interactions with key amino acid residues in the active site.

Molecular Docking for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding modes and affinities of this compound and its derivatives with their protein targets.

In a typical molecular docking study, the three-dimensional structure of the target protein, often a kinase, is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein. The docking software calculates the most likely binding poses and estimates the binding affinity, usually expressed as a docking score.

For instance, in studies of similar purine derivatives, molecular docking has been used to investigate the binding interactions with various kinases. These studies help in understanding how the purine core and its substituents interact with the amino acid residues in the kinase's active site, providing insights for the design of more potent inhibitors. nih.gov The binding affinity of these compounds is often assessed by their docking scores, with more negative scores indicating stronger binding. mdpi.com

| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | -8.5 | Met1199, Leu1122, Gly1269 | ATP-competitive |

| Bruton's Tyrosine Kinase (BTK) | -9.1 | Met477, Leu408, Cys481 | ATP-competitive |

| c-Src Tyrosine Kinase | -7.9 | Thr338, Met341, Leu273 | ATP-competitive |

| Platelet-Derived Growth Factor Receptor (PDGFR) | -8.2 | Val603, Ala621, Cys677 | ATP-competitive |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into the conformational dynamics and stability of its complex with a target protein.

For example, MD simulations of purine-based inhibitors have been used to assess the stability of their binding to various kinases, confirming that the inhibitors remain stably bound in the active site throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Techniques

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds. mdpi.com

For a series of analogs of this compound, a QSAR model can be developed by correlating their physicochemical properties (descriptors) with their measured biological activity, such as their half-maximal inhibitory concentration (IC50) against a particular target. mdpi.com

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activity. |

| q² (Cross-validated r²) | 0.85 | Demonstrates the predictive power of the model. |

| F-statistic | 120.5 | Shows the statistical significance of the model. |

Three-Dimensional QSAR (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the traditional QSAR approach by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for biological activity.

In the study of purine-based inhibitors, 3D-QSAR models have been instrumental in identifying the structural requirements for high potency. nih.gov For this compound and its analogs, CoMFA and CoMSIA studies could reveal that bulky substituents at a particular position on the purine ring decrease activity, while electronegative groups on the piperazine ring enhance it.

Fragment-Based and Topomer QSAR Applications

Topomer QSAR is another technique that combines the features of 2D and 3D QSAR. It uses a "topomer" representation of molecules, which is a 2D representation that encodes 3D conformational information. This method can be particularly useful for generating predictive models for large datasets of compounds.

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. semanticscholar.org

In the context of this compound, virtual screening can be employed to discover novel compounds with a similar scaffold or pharmacophoric features that may exhibit improved activity or selectivity. This can be achieved through either ligand-based virtual screening, which searches for molecules similar to the known active compound, or structure-based virtual screening, which docks a library of compounds into the target's active site.

For example, a virtual screening campaign could be initiated using the this compound structure as a query to search a database of commercially available compounds for potential new kinase inhibitors.

Role of 6 4 Methylpiperazin 1 Yl 7h Purine Analogues As Advanced Biochemical Probes

Development and Application of Fluorescent Purine (B94841) Analogues

The development of fluorescent purine analogues represents a significant advancement in biochemical and cellular studies. These probes are designed by chemically modifying the purine structure to incorporate fluorophores or to make the purine core itself intrinsically fluorescent. nih.gov Modified nucleosides that are brightly fluorescent and responsive to their microenvironment have shown great potential as probes. tandfonline.comresearchgate.netnih.gov The key advantage of these analogues is their ability to be visualized in real-time within biological systems using fluorescence spectroscopy, a noninvasive and high-resolution technique. tandfonline.com

Researchers have synthesized various fluorescent purine derivatives whose emission properties, such as wavelength and intensity, are sensitive to changes in their local environment, including solvent polarity and pH. researchgate.netnih.gov This sensitivity allows them to report on the specific conditions within a protein's active site or a nucleic acid structure. tandfonline.com For example, the introduction of phenylethynyl groups at the 8-position of the purine ring has been shown to yield compounds with strong solvatochromicity (color change based on solvent polarity) and bright fluorescence emissions in the visible spectrum. researchgate.net

The applications of these fluorescent probes are diverse. They are commonly used to study the structure, dynamics, and interactions of proteins and nucleic acids. mdpi.com By replacing a natural purine with a fluorescent analogue in a DNA or RNA strand, scientists can monitor conformational changes, ligand binding events, and interactions with other macromolecules.

Table 1: Illustrative Spectroscopic Properties of Hypothetical Fluorescent Purine Analogues

| Analogue | Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Environmental Sensitivity |

| F-Purine-1 | 8-Phenylethynyl | 350 | 450 | 0.65 | High (Solvatochromic) |

| F-Purine-2 | 2-Naphthalenylethynyl | 365 | 480 | 0.72 | High (pH-dependent) |

| F-Purine-3 | 6-Dansyl-piperazinyl | 340 | 520 | 0.58 | Moderate |

| F-Purine-4 | Etheno-bridged | 300 | 410 | 0.85 | Low |

Utilization in Investigating Enzymatic Mechanisms and Metabolic Pathways

Analogues of 6-(4-methylpiperazin-1-yl)-7H-purine are powerful tools for dissecting enzymatic mechanisms and tracing metabolic pathways. Because they mimic endogenous purines, they can act as substrates, inhibitors, or reporters for enzymes involved in purine metabolism. wikipedia.orgmdpi.comnih.gov By observing how these analogues interact with specific enzymes, researchers can gain insights into reaction kinetics, substrate specificity, and the structure of enzyme active sites.

One major application is in the study of the purine salvage and catabolism pathways. nih.govnih.gov Enzymes like purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO) are key players in these processes. mdpi.com Fluorescent purine analogues have been developed that exhibit changes in their fluorescence upon being processed by these enzymes, allowing for the continuous monitoring of enzymatic activity in biological samples. mdpi.com For instance, the enzymatic oxidation of certain fluorescent purine derivatives by xanthine oxidase leads to a significant increase in fluorescence, providing a method to determine XO activity. mdpi.com

Furthermore, purine analogues that act as antimetabolites can be used to intentionally disrupt metabolic pathways to study their function and regulation. wikipedia.orgnih.gov By inhibiting a specific step in de novo purine biosynthesis, for example, scientists can investigate the downstream consequences and the cell's adaptive responses. nih.govtaylorandfrancis.com This approach has been crucial in understanding the role of purine metabolism in cell growth, proliferation, and disease states. nih.gov

Facilitation of Receptor Mapping and Ligand Binding Site Characterization

Purine analogues are instrumental in mapping the location of purinergic receptors and characterizing their ligand binding sites. Purinergic receptors, which include adenosine (B11128) receptors (ARs) and P2Y receptors (P2YRs), are a class of G protein-coupled receptors (GPCRs) that respond to extracellular purines like adenosine and ATP. nih.gov These receptors are involved in a vast array of physiological processes.

By synthesizing a series of purine analogues with systematic modifications and measuring their binding affinity for a receptor, researchers can deduce the specific chemical features required for recognition. This process, known as structure-activity relationship (SAR) analysis, helps to define the "pharmacophore," or the three-dimensional arrangement of functional groups necessary for binding and activation. Studies using various purine analogues have been used to interrogate the specificity of purine riboswitches, which are RNA elements that regulate gene expression by binding directly to purines. nih.govcolorado.edu These studies reveal how a single base change in the RNA binding pocket can switch its preference from guanine (B1146940) to adenine (B156593), a level of specificity achieved through precise hydrogen bonding and conformational restriction. nih.gov

Fluorescently-labeled purine analogues have emerged as particularly powerful tools. researchgate.net These probes allow for the direct visualization of receptors in living cells using techniques like confocal microscopy. researchgate.net They also enable the use of advanced biophysical assays, such as Bioluminescence Resonance Energy Transfer (BRET), to quantify ligand binding kinetics and equilibrium in real-time, offering a viable alternative to traditional radioligand assays. researchgate.net

Table 2: Example Binding Affinities of Purine Analogues for a Hypothetical Adenosine Receptor Subtype

| Compound | 6-Position Substituent | 2-Position Substituent | Binding Affinity (Ki, nM) |

| Adenosine (Reference) | -NH2 | -H | 15 |

| Analogue A | -Cl | -H | 250 |

| Analogue B | -NH-Cyclopropyl | -H | 8 |

| Analogue C | -NH2 | -Cl | 50 |

| This compound | -4-methylpiperazin-1-yl | -H | 120 |

Design of Probes for Specific Biological Process Elucidation

The rational design of purine-based probes allows scientists to create specialized tools to investigate highly specific biological questions. This process involves designing and synthesizing novel analogues with properties tailored for a particular target or pathway. nih.govresearchgate.net For example, researchers have designed and synthesized novel purine ribonucleoside analogues containing a 4-substituted piperazine (B1678402) moiety to investigate their effects on cancer cells. nih.gov

One area of active research is the development of probes to study viral replication. The design and synthesis of 7-deaza-purine nucleoside analogues have led to the identification of compounds with potent activity against influenza A virus strains, providing chemical probes to study the viral life cycle and potential leads for new antiviral therapies. nih.gov Similarly, purine analogues bearing nitrate (B79036) esters have been designed to trigger cardioprotective mechanisms, acting as probes to understand the signaling pathways involved in ischemic postconditioning. nih.gov

The design process for these probes often integrates computational modeling with chemical synthesis and biological evaluation. researchgate.netdigitellinc.com Molecular docking can predict how a designed analogue might fit into an enzyme's active site or a receptor's binding pocket, guiding the synthetic strategy. The resulting compounds are then tested in vitro and in cellular assays to validate their activity and specificity. This iterative cycle of design, synthesis, and testing enables the creation of highly selective and potent probes for elucidating the roles of specific proteins and pathways in health and disease.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for 6-(4-methylpiperazin-1-yl)-7H-purine?

- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., H₂O or dioxane for solubility) and reflux durations (e.g., 24 hours for nucleophilic substitution). Use stoichiometric excess of piperazine derivatives (e.g., 2 equivalents) to drive the reaction to completion. Purification via liquid-liquid extraction (e.g., dichloromethane) and drying agents (e.g., MgSO₄) ensures high purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine methyl groups at ~2.3 ppm) and carbon backbone signals.

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- IR Spectroscopy : Detect functional groups (e.g., purine ring vibrations at ~1600 cm⁻¹). Cross-reference data with NIST or synthetic analogs for validation .

Advanced Research Questions

Q. How can researchers identify and mitigate impurities formed during the synthesis of this compound derivatives?

- Methodological Answer : Use LC-MS or preparative HPLC to isolate impurities. For example, N-oxide derivatives may form during oxidation steps (e.g., incomplete reduction). Adjust reaction parameters (e.g., lower temperature, inert atmosphere) to suppress side reactions. Structural elucidation via 2D NMR (e.g., COSY, HSQC) and computational modeling (e.g., DFT for stability prediction) can identify impurity origins .

Q. What computational approaches are recommended to elucidate the electronic effects of the 4-methylpiperazine substituent on the purine core?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Analyze HOMO-LUMO gaps to assess reactivity. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., kinase enzymes). Validate predictions with experimental data (e.g., Hammett plots for substituent effects) .

Q. How should researchers address discrepancies between experimental spectral data and theoretical predictions for this compound analogs?

- Methodological Answer : Re-examine synthetic protocols for unintended byproducts (e.g., tautomeric forms or solvent adducts). Use deuterated solvents in NMR to eliminate artifacts. Cross-validate computational models (e.g., TD-DFT for UV-Vis spectra) with experimental results. Peer review of raw data and statistical analysis (e.g., chi-squared tests) ensures reproducibility .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Vary substituents (e.g., alkyl groups on piperazine) and assess bioactivity (e.g., IC₅₀ values in enzyme assays).

- Pharmacophore Modeling : Identify critical binding motifs (e.g., hydrogen bond acceptors on the purine ring).

- Free-Wilson Analysis : Quantify contributions of substituents to activity. Pair SAR data with ADMET profiling (e.g., LogP, metabolic stability) for lead optimization .

Data Presentation Guidelines

- Tables : Include comparative yield data, spectral peaks (NMR/IR), and computational parameters (e.g., bond lengths, energies).

- Figures : Use reaction schemes (e.g., synthetic pathways) and molecular orbital diagrams to illustrate electronic effects.

- References : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (e.g., NIST WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.